6‑Chloro Substitution Elevates Lipophilicity by ∼1 Log Unit Relative to the De‑Chlorinated Analog, Enhancing Calculated Membrane Permeation Potential
The 6‑chloro substituent in 868213‑28‑9 increases the computed XLogP3 from 4.8 (for 4‑(4‑methylpiperidin‑1‑yl)‑2‑phenylquinazoline, CAS 307544‑24‑7) to 5.7, a difference of Δ 0.9 log units [1]. This translates to an approximately 8‑fold higher calculated octanol‑water partition coefficient, placing the compound in a more lipophilic region of drug‑like chemical space that may favor passive membrane permeability for intracellular kinase targets [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.7 |
| Comparator Or Baseline | 4-(4-Methylpiperidin-1-yl)-2-phenylquinazoline (CAS 307544-24-7): XLogP3 = 4.8 |
| Quantified Difference | Δ XLogP3 = +0.9 (≈ 8‑fold increase in predicted octanol‑water partition) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
The ~1‑log‑unit lipophilicity gain distinguishes procurement for cellular assays where passive permeability is a critical parameter, reducing the need for formulation aids.
- [1] PubChem. 6-Chloro-2-(4-methylpiperidin-1-yl)-4-phenylquinazoline (CID 2147794): XLogP3 = 5.7; 4-(4-Methylpiperidin-1-yl)-2-phenylquinazoline (CID 1125982): XLogP3 = 4.8. National Center for Biotechnology Information. Accessed 2026-05-08. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Provides context for the ~1-log-unit difference in passive permeability prediction.) View Source
